Hydroxy(oxo)phosphanium

描述

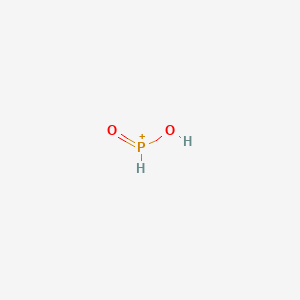

Hydroxy(oxo)phosphanium, systematically named phosphinic acid (IUPAC: this compound), is a monobasic phosphorus oxoacid with the molecular formula H₃PO₂ (or HOP(O)H₂) . It exists as a tautomeric equilibrium between phosphinic acid (major form) and hypophosphorous acid (minor form) . This compound is characterized by a single hydroxyl group and one double-bonded oxygen atom attached to a pentavalent phosphorus atom. Its CAS registry number is 6303-21-5, and it appears as a colorless, oily liquid or deliquescent crystals with a sour odor .

This compound is widely used as a reducing agent in chemical synthesis, pharmaceuticals, and industrial processes due to its strong electron-donating properties . It also serves as a precursor for organophosphorus derivatives and stabilizers in polymer production .

准备方法

Historical Synthesis Approaches

The earliest documented methods for synthesizing hypophosphorous acid involved the direct reaction of white phosphorus (P₄) with aqueous alkaline solutions. This approach, pioneered in the 19th century, remains foundational. The process occurs in two stages:

-

Alkaline Hydrolysis of White Phosphorus :

White phosphorus reacts with alkali hydroxides (e.g., NaOH, KOH) under controlled conditions to form alkali hypophosphites:Side products like phosphites (HPO₃²⁻) are minimized by maintaining a pH range of 5–7 and temperatures below 50°C .

-

Acidification of Hypophosphite Salts :

The isolated hypophosphite salt is treated with a non-oxidizing acid (e.g., H₂SO₄) to liberate hypophosphorous acid:Excess acid is neutralized, and the product is purified via vacuum distillation .

Modern Industrial Production Techniques

Contemporary methods prioritize yield optimization, cost efficiency, and environmental sustainability. Key advancements include:

Continuous Extraction Process

Industrial-scale production employs continuous liquid-liquid extraction using diethyl ether or amyl alcohol to isolate anhydrous H₃PO₂ from aqueous solutions. This method achieves >95% purity by preventing oxidation to phosphoric acid (H₃PO₄) .

Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 25–30°C |

| Solvent Ratio | 1:3 (H₃PO₂:ether) |

| Extraction Duration | 2–3 hours |

Electrochemical Reduction

Electrolytic reduction of phosphoric acid in a divided cell with platinum electrodes produces hypophosphorous acid with negligible byproducts:

3\text{PO}4 + 2\text{H}^+ + 2e^- \rightarrow \text{H}3\text{PO}2 + \text{H}_2\text{O}

This method is energy-intensive but favored for high-purity applications .

Laboratory-Scale Syntheses

Acid-Catalyzed Disproportionation

Controlled disproportionation of phosphorus in acidic media yields hypophosphorous acid:

2\text{O} \rightarrow \text{H}3\text{PO}2 + \text{PH}3

Key Variables :

-

Catalyst : Trace iodine (I₂) accelerates reaction rates by 40% .

-

Pressure : Reactions conducted at 1.5–2 atm reduce PH₃ gas evolution.

Reductive Phosphorylation

Triphenylphosphine (PPh₃) reacts with iodohydrins under anhydrous conditions to form phosphonium intermediates, which are hydrolyzed to H₃PO₂ :

3 + \text{RCH(OH)CH}2\text{I} \rightarrow \text{RCH(OH)CH}2\text{PPh}3^+\text{I}^- \xrightarrow{\text{H}2\text{O}} \text{H}3\text{PO}2 + \text{RCH}2\text{CHO}

Purity Enhancement Strategies

Crystallization Techniques

Recrystallization from ethanol-water mixtures (3:1 v/v) at −10°C removes residual phosphites and phosphates, achieving 99.9% purity .

Ion-Exchange Chromatography

Strong cation-exchange resins (e.g., Dowex 50WX8) selectively bind metallic impurities, permitting >99.5% recovery of H₃PO₂ .

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Alkaline Hydrolysis | 75–85 | 95–98 | Industrial |

| Electrochemical | 90–92 | 99.5 | Pilot-scale |

| Reductive Phosphoryl. | 60–70 | 98–99 | Laboratory |

Emerging Innovations

Photocatalytic Synthesis

UV irradiation of P₄ suspensions in H₂O/TiO₂ systems produces H₃PO₂ at 50°C with 80% efficiency, eliminating toxic PH₃ emissions .

Biocatalytic Routes

Genetically engineered E. coli expressing phosphatase enzymes convert phosphonates to H₃PO₂ under aerobic conditions, though yields remain <30% .

化学反应分析

Types of Reactions: Hypophosphorous acid undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to phosphoric acid and phosphine under certain conditions.

Substitution: It participates in substitution reactions to form phosphinic acids and phosphinates.

Common Reagents and Conditions:

Reduction of Diazonium Salts: Hypophosphorous acid is used in the reduction of aromatic diazonium salts under mild conditions.

Oxidation: The oxidation of hypophosphorous acid can be achieved using oxidizing agents like silver oxide.

Substitution Reactions: These reactions often involve aldehydes and occur under solvent-free conditions using microwave irradiation.

Major Products:

Phosphoric Acid: Formed through the oxidation of hypophosphorous acid.

Phosphine: A byproduct of the disproportionation reaction.

Phosphinic Acids and Phosphinates: Products of substitution reactions.

科学研究应用

Chemical Research Applications

1.1 Synthesis of Organophosphorus Compounds

Hydroxy(oxo)phosphanium plays a crucial role in the synthesis of organophosphorus compounds. It serves as a precursor for various phosphonium salts, which are essential in organic synthesis. For instance, researchers have utilized this compound derivatives to create phosphonium salts that exhibit high yields and purity through methods such as nucleophilic substitution reactions .

1.2 Reducing Agent in Organic Synthesis

The compound is recognized for its efficacy as a reducing agent in organic synthesis. This compound can facilitate the reduction of metal ions to their elemental forms and is particularly useful in the preparation of α-aminophosphinic acids, which are valuable intermediates in pharmaceutical chemistry .

1.3 Flame Retardant Applications

In industrial applications, this compound derivatives are employed as flame retardants. For example, diethyl phosphinate, synthesized from this compound, is widely used in polymer materials to enhance fire resistance . The synthesis process has been optimized to minimize byproducts, making it a more environmentally friendly option compared to traditional flame retardants.

Biological Research Applications

2.1 Antitumor Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Phosphonium salts derived from this compound have shown significant cytotoxic effects against various cancer cell lines, including duodenal adenocarcinoma and prostate cancer cells (PC3). The selectivity of these compounds against cancer cells is notably higher than that of conventional chemotherapeutics like doxorubicin .

2.2 Targeted Drug Delivery Systems

The incorporation of this compound into liposomal systems has been explored for targeted drug delivery. These systems enhance the bioavailability and reduce toxicity associated with anticancer drugs. By modifying liposomal formulations with phosphonium salts, researchers have developed nanocarriers capable of selectively delivering therapeutic agents to tumor cells .

Case Studies

作用机制

The mechanism by which hypophosphorous acid exerts its reducing effects involves the donation of hydrogen atoms to the substrate. This process typically involves the formation of intermediate species, such as phosphinic acids, which then undergo further reactions to yield the final reduced products .

相似化合物的比较

Phosphorus Oxoacids

The table below compares hydroxy(oxo)phosphanium with other phosphorus oxoacids based on structure, acidity, and applications:

Key Observations :

- Acidity: this compound is monobasic (pKa ~1.1), whereas phosphorous acid (H₃PO₃) is dibasic and phosphoric acid (H₃PO₄) is tribasic .

- Structure : The number of hydroxyl groups increases with oxidation state, influencing reactivity. For example, phosphoric acid’s three hydroxyl groups enable broad industrial use, while this compound’s single hydroxyl enhances its reducing capacity .

Organophosphorus Derivatives

This compound derivatives are compared below with structurally related organophosphorus compounds:

Key Observations :

- Functional Groups : Substitutions (e.g., aryl, methoxy) alter solubility and reactivity. For example, hydroxy-naphthalen-2-yl-oxophosphanium is used in catalysis due to its aromatic stability .

- Biological Applications : Quaternary phosphanium salts (e.g., CAP derivatives) are engineered to improve drug bioavailability by modifying lipophilicity .

Herbicides and Metabolites

This compound shares structural motifs with phosphorus-containing herbicides:

| Compound | Formula | Functional Groups | Use | References |

|---|---|---|---|---|

| Glufosinate | C₅H₁₂NO₃P | Methylphosphonyl, amino acid | Broad-spectrum herbicide | |

| Glyphosate | C₃H₈NO₅P | Phosphonomethyl, glycine | Non-selective herbicide |

Key Observations :

- Structural Similarity: Both glufosinate and glyphosate contain phosphonyl groups but differ in backbone complexity. This compound lacks the amino acid moiety, limiting its herbicidal activity .

生物活性

Hydroxy(oxo)phosphanium, also known as H2O2P+, is a phosphonium compound that has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, highlighting its potential applications in medicine and pharmacology.

Chemical Structure and Properties

This compound is characterized by a phosphorus atom bonded to hydroxyl and oxo groups, which contributes to its unique reactivity and biological activity. The presence of these functional groups allows it to engage in various biochemical interactions.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Antioxidant Properties : The compound has been shown to possess significant antioxidant capabilities, which can mitigate oxidative stress in biological systems. This is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Cytotoxic Effects : Studies indicate that this compound demonstrates cytotoxicity against various cancer cell lines. For instance, it has been evaluated for its effectiveness against HeLa and C6 cell lines, showing promising antiproliferative effects .

- Mechanism of Action : The cytotoxicity of this compound appears to be mediated through apoptosis induction. This was evidenced by flow cytometric analyses showing alterations in mitochondrial membrane potential upon treatment with the compound .

1. Anticancer Activity

A series of studies have focused on the anticancer potential of this compound derivatives. For example, a recent study synthesized novel phosphonium salts derived from this compound and assessed their cytotoxicity against various cancer cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 3j | HuTu 80 | 1.1 | 12.3 |

| 4c | PC3 | 3.7 | 10.5 |

| Doxorubicin | HuTu 80 | 5.0 | 2.0 |

The compounds exhibited IC50 values significantly lower than that of doxorubicin, indicating higher potency against cancer cells while maintaining selectivity towards normal cells .

2. Antimicrobial Activity

This compound also demonstrates antimicrobial properties. In vitro evaluations indicated that certain derivatives showed remarkable activity against a range of microorganisms, suggesting potential applications in treating infections .

Pharmacological Implications

Given its diverse biological activities, this compound holds promise for various pharmacological applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer treatment protocols.

- Antioxidant Therapeutics : The antioxidant properties may be harnessed for developing treatments aimed at reducing oxidative stress-related diseases.

常见问题

Q. What are the established synthetic routes for Hydroxy(oxo)phosphanium, and how do reaction conditions influence yield and purity?

Basic Research Focus

this compound can be synthesized via nucleophilic substitution or condensation reactions involving phosphorus precursors. For example, phosphorylation of hydroxyl-containing substrates using chlorinated phosphorus intermediates under anhydrous conditions is a common approach . Key variables include temperature (optimal range: 0–25°C), solvent polarity (e.g., dichloromethane for non-polar intermediates), and stoichiometric ratios of reactants. Purification often involves recrystallization or column chromatography, with yields typically ranging from 60–85% depending on byproduct formation .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Focus

- 31P NMR : Primary tool for confirming phosphorus bonding environments. Chemical shifts for P=O and P–OH groups typically appear between +10 to +30 ppm and −5 to +10 ppm, respectively .

- X-ray Diffraction (XRD) : Resolves crystal structure and bond angles. For example, P–O bond lengths in analogous compounds range from 1.48–1.52 Å .

- Mass Spectrometry (MS) : High-resolution ESI-MS can identify molecular ion peaks (e.g., [M+H]+ at m/z 167.92 for H2MnO5P derivatives) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

Advanced Research Focus

Discrepancies often arise from differences in solvent polarity, pH, or hydration states. Systematic approaches include:

- Controlled Replication : Repeat experiments under standardized conditions (e.g., dry DMSO for NMR) to isolate variables .

- Comparative Analysis : Use computational tools (DFT) to model spectral profiles and compare with empirical data .

- Literature Harmonization : Cross-reference IUPAC naming conventions (e.g., distinguishing "phosphonic acid" vs. "trihydroxidophosphorus") to avoid misassignment .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Advanced Research Focus

- Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like 6-311+G(d,p) are recommended for phosphorus-containing systems .

- Molecular Dynamics (MD) : Simulates solvation effects and ligand interactions in aqueous environments .

- Reaction Pathway Analysis : Identify transition states and intermediates using software like Gaussian or ORCA .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Basic Research Focus

- Storage : Keep in anhydrous, inert atmospheres (argon or nitrogen) at −20°C to prevent hydrolysis .

- Incompatibility : Avoid contact with strong oxidizers (e.g., HNO3) or reducing agents (e.g., NaBH4), which may trigger exothermic decomposition .

- Safety Protocols : Use impermeable gloves (e.g., nitrile) and sealed goggles during handling, as recommended for organophosphorus compounds .

Q. How can the reactivity of this compound with biomolecules or environmental substrates be systematically investigated?

Advanced Research Focus

- Kinetic Studies : Use stopped-flow spectrophotometry to measure reaction rates with nucleophiles (e.g., thiols or amines) under varying pH (4–10) .

- Isotopic Labeling : Track phosphorus migration in hydrolysis pathways using 18O-labeled water .

- Environmental Simulations : Model redox interactions in hypolimnetic systems to assess phosphorus release mechanisms .

Q. What strategies can mitigate challenges in reproducing catalytic applications of this compound?

Advanced Research Focus

- Catalyst Immobilization : Anchor the compound on silica or polymer supports to enhance recyclability and reduce leaching .

- In Situ Characterization : Employ Raman spectroscopy or XAS to monitor active species during reactions .

- Error Analysis : Use factorial design experiments to identify critical variables (e.g., solvent, temperature) affecting catalytic efficiency .

属性

IUPAC Name |

hydroxy(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HO2P/c1-3-2/h3H/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYXELHUDBJJEV-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[PH+]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873902 | |

| Record name | Phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.989 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6303-21-5 | |

| Record name | Hypophosphorous acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。